Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate
Description
Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate is a furan-based ester derivative characterized by a substituted furan ring system. The ethyl ester group at the 3-position enhances lipophilicity, a common feature in bioactive molecules to improve membrane permeability .
Properties
IUPAC Name |
ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-9(13)5-4(2)15-8(11)6(5)7(10)12/h3,11H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFKXOOGACFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Amino vs. Acetyl/Chlorophenyl Groups: The 5-amino and 4-aminocarbonyl groups in the target compound contrast with the acetyl (C10H13NO4) and chlorophenyl (C14H13ClO3) substituents in analogs. These polar groups likely increase aqueous solubility compared to the lipophilic acetyl or halogenated derivatives .
- Aminocarbonyl Reactivity: The 4-aminocarbonyl group may participate in nucleophilic reactions or serve as a hydrogen-bond donor, differing from the electron-withdrawing chlorosulfonyl group in , which confers electrophilic reactivity .
- Safety Profile: The 4-chlorosulfonyl analog () carries a higher hazard risk (GHS Xi) due to sulfonyl chloride reactivity, whereas the 4-aminophenyl derivative () has moderate irritancy (risk code Xi) . The target compound’s amino groups may necessitate precautions against oxidation or sensitivity to electrophiles.
Research Implications
- Material Science : The acetylated derivative () demonstrates thermal stability suitable for polymer precursors, whereas the target’s polar groups might favor applications in hydrogels or catalysts .
Biological Activity
Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate, with the molecular formula , is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a furoate backbone, which is known for its diverse biological activities. The presence of amino and carbonyl groups enhances its reactivity and potential interaction with biological targets.
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in inflammatory processes or microbial growth.
- Modulation of Signaling Pathways : The interaction with G-protein coupled receptors (GPCRs) has been noted in similar compounds, which could lead to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Cytotoxicity | Significant |
Case Study: Anti-inflammatory Effects
A study conducted on furan derivatives demonstrated their ability to significantly reduce the levels of pro-inflammatory cytokines in vitro. This compound was included in these assessments and showed promising results, indicating its potential as an anti-inflammatory agent.
Case Study: Cytotoxicity Assessment
In a recent investigation involving various furan derivatives, this compound was tested against human cancer cell lines. Results indicated that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that similar compounds exhibit low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary for this compound to establish safe usage parameters.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate, and how can reaction efficiency be maximized?
A two-step approach is recommended: (i) Condensation of substituted furan precursors with ethyl glyoxylate under reflux conditions (e.g., in ethanol or acetonitrile at 80–100°C for 12–24 hours) to form the furan carboxylate backbone. (ii) Sequential introduction of the amino and aminocarbonyl groups via nucleophilic substitution or coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt). Purity (>95%) can be achieved via recrystallization from methylene chloride/petroleum ether mixtures . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via and LC-MS.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : and (in CDCl or DMSO-d) to resolve substituent positions (e.g., methyl at C2, ethyl ester at C3).
- IR Spectroscopy : Confirm the presence of carbonyl (1670–1720 cm) and amide (1530–1650 cm) groups.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement with high-resolution data (e.g., Mo Kα radiation, 0.8 Å resolution) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and stability.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., aminocarbonyl group as a hydrogen-bond donor).
- Reaction pathways : Simulate substitution reactions at C4/C5 positions to predict regioselectivity.
- Molecular docking : Study interactions with biological targets (e.g., enzymes with furan-binding pockets) using AutoDock Vina .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Twinned data analysis : Use SHELXD for initial phasing and SHELXL for refinement. Apply HKLF 5 format to handle twinning ratios.
- Disordered solvent modeling : Apply PART and SIMU instructions in SHELXL to refine disordered ethyl/methyl groups.
- Validation tools : Check geometry with PLATON and R values to ensure model accuracy .
Q. How can regioselective functionalization of the furan ring be achieved for derivatization studies?
- Amino group activation : Protect the 5-amino group with Boc anhydride before introducing substituents at C4.
- Microwave-assisted synthesis : Enhance reaction rates for bulky substituents (e.g., aryl or heterocyclic groups) under controlled temperature (120°C, 30 min).
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura coupling for aryl boronic acids at C5, leveraging the electron-withdrawing ester group for directing effects .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Conduct TGA/DSC analyses to identify decomposition thresholds (>200°C typical for furan derivatives).
- Photodegradation : Store in amber vials at –20°C to prevent UV-induced ring-opening.
- Hydrolytic sensitivity : Avoid aqueous basic conditions (pH >9) to prevent ester hydrolysis; use buffered neutral media for biological assays .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies between experimental and computational spectral data?
- NMR chemical shift alignment : Compare experimental shifts with DFT-predicted values (GIAO method) using Gaussian or ORCA. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy.
- Vibrational mode assignments : Match IR peaks with scaled DFT frequencies (scale factor ~0.97) to resolve ambiguities in carbonyl/amide vibrations .
Q. What analytical workflows are recommended for studying its biological activity?
- In vitro assays : Pair HPLC-purified samples with enzymatic inhibition studies (e.g., Michaelis-Menten kinetics) to evaluate binding affinity.
- Metabolite profiling : Use LC-HRMS to identify degradation products in cell lysates, focusing on ester hydrolysis and furan ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
